Wilms tumor protein, specifically the segment from amino acids 337 to 347, is derived from the Wilms tumor suppressor gene (WT1), which plays a crucial role in kidney and gonadal development. The WT1 gene encodes a transcription factor involved in various cellular processes, including cell growth, differentiation, and apoptosis. Mutations or dysregulation of WT1 are implicated in Wilms tumor and other cancers, highlighting its significance in oncogenesis and developmental biology.
The Wilms tumor protein is primarily sourced from human tissues, particularly those related to kidney development and various tumors. Research indicates that WT1 is expressed in podocytes and plays a pivotal role in the regulation of gene expression within these cells . The protein's expression patterns have been extensively studied through immunohistochemical methods and genomic analyses .
Wilms tumor protein falls under the classification of transcription factors. It is categorized as a developmental regulator essential for the formation of the urogenital system. Additionally, it exhibits dual roles as both a tumor suppressor and an oncogene depending on the context of its expression and mutations present .
The synthesis of Wilms tumor protein involves recombinant DNA technology, where the WT1 gene is cloned into an expression vector. This vector is then introduced into host cells (such as bacteria or mammalian cells) to produce the protein.
The Wilms tumor protein consists of several functional domains, including zinc finger motifs that facilitate DNA binding. The specific segment from amino acids 337 to 347 contributes to its structural integrity and function as a transcription factor.
Structural data can be obtained from databases like UniProt, which provide insights into the sequence and functional domains of the protein . The three-dimensional structure can be modeled using computational tools based on homologous proteins with known structures.
Wilms tumor protein participates in various biochemical reactions as a transcription factor:
The binding affinity and specificity can be analyzed using techniques such as electrophoretic mobility shift assays (EMSAs) and chromatin immunoprecipitation followed by sequencing (ChIP-seq).
Wilms tumor protein functions primarily through its role as a transcription factor:
Studies have shown that WT1 regulates key genes involved in cell cycle control and apoptosis, contributing to its role in tumor suppression .
Relevant analyses often involve circular dichroism spectroscopy to assess secondary structure content.
Wilms tumor protein has several applications in scientific research:
The WT1₃₃₇₋₃₄₇ peptide (sequence: KRYFKLSHLQMHSR) functions as a potent HLA-DP5 (DPB1*05:01)-restricted CD4+ T-cell epitope. This peptide is naturally processed and presented by antigen-presenting cells, enabling CD4+ T cells to recognize WT1-expressing leukemia cells directly. Upon engagement, these T cells exhibit Th1-polarized cytokine profiles (IFN-γ, TNF-α) and demonstrate cytotoxic activity via granzyme B/perforin release, leading to lysis of WT1⁺ malignant cells [4] [6].
In acute myeloid leukemia (AML) patients, WT1₃₃₇₋₃₄₇-specific CD4+ T cells enhance antitumor immunity through dual mechanisms:
Table 1: Functional Properties of WT1₃₃₇₋₃₄₇-Specific CD4⁺ T Cells
Functional Attribute | Response | Mechanism |
---|---|---|
Cytokine Secretion | IFN-γ, TNF-α (Th1-dominated) | Immune activation, macrophage recruitment |
Direct Cytotoxicity | Lysis of HLA-DP5⁺/WT1⁺ leukemia cells | Granzyme B/perforin release |
Helper Function | Enhanced WT1-specific CD8⁺ T-cell induction | APC licensing, IL-2 secretion |
Disease stage significantly impacts epitope recognition: Early-stage cancer patients exhibit Th1-polarized responses, while advanced disease correlates with Th2-skewed immunity (IL-5, IL-10), suggesting tumor-induced immunosuppression dampens antitumor efficacy [2].
WT1-derived epitopes vary in immunogenic strength, population coverage, and clinical applicability:
Clinical impact: Adoptive transfer of TCR-engineered CD4⁺ T cells targeting this epitope enhances graft-versus-leukemia effects in AML [4].
WT1₁₂₆₋₁₃₄ (HLA-A02:01) & WT1₂₃₅₋₂₄₃ (HLA-A24:02):
Table 2: Comparative Immunogenicity of Major WT1 Epitopes
Epitope | HLA Restriction | T-cell Population | Key Strengths | Clinical Response Rate |
---|---|---|---|---|
WT1₃₃₇₋₃₄₇ | DPB1*05:01 | CD4⁺ | Helper function, broad HLA-II binding | Not quantified* |
WT1₁₂₆₋₁₃₄ | A*02:01 | CD8⁺ | High-affinity analogues (WT1-A1), strong CTL priming | 60% (AML vaccination) |
WT1₂₃₅₋₂₄₃ | A*24:02 | CD8⁺ | Prevalent in Asian populations, clinical remission | 50–70% (AML vaccination) |
CD4⁺ responses correlate with sustained remission in TCR repertoire studies [8].
WT1₃₃₇₋₃₄₇ synergizes with CTL-directed epitopes: Co-stimulation with WT1₂₃₅ and WT1₃₃₇ peptides in vitro enhances WT1-specific CTL induction by 3–5 fold compared to CTL epitopes alone [4] [6].
The N-/C-terminal flanking residues (PFRs) of WT1₃₃₇₋₃₄₇ critically stabilize its interaction with HLA-DP5. Computational modeling (SMM-align algorithm) confirms that PFRs:
Table 3: Impact of Flanking Residues on WT1₃₃₇₋₃₄₇-HLA-DP5 Binding
Peptide Sequence | Core Position | Predicted IC₅₀ (nM)* | Immunogenicity |
---|---|---|---|
YFKLSHLQM (9-mer core) | 339–347 | 850 | Low |
RYFKLSHLQMH (11-mer) | 338–348 | 92 | Moderate |
KRYFKLSHLQMHSR (15-mer) | 337–349 | 14 | High |
In vaccine design, embedding WT1₃₃₇₋₃₄₇ within extended 15–18-mer sequences preserves flanking residues, enabling natural processing and enhancing dendritic cell presentation. This strategy overcomes limitations of truncated peptides, which often exhibit poor MHC-II binding and Th cell activation [6] [10].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0